
alpha-CGRP (23-37) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-calcitonin gene-related peptide (23-37) (human) is a fragment of the larger alpha-calcitonin gene-related peptide, which is a 37-amino acid neuropeptide. This peptide is part of the calcitonin family and is known for its potent vasodilatory effects. It is widely distributed in the central and peripheral nervous systems and plays a significant role in various physiological processes, including the regulation of vascular tone and nociception .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-calcitonin gene-related peptide (23-37) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product
Industrial Production Methods
Industrial production of alpha-calcitonin gene-related peptide (23-37) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .
化学反応の分析
Structural Composition and Key Domains
The α-CGRP (23-37) sequence (VKNNFVPTNVGSKAF-NH₂ ) corresponds to the C-terminal region of full-length α-CGRP . Key structural features include:
-
Domain 4 (residues 28–37) : Contains two turn regions critical for receptor binding .
-
Amidated C-terminus : The phenylalanine residue at position 37 is amidated, enhancing receptor affinity .
-
Cleavage susceptibility : Includes the Asn²⁶-Phe²⁷ bond, a known cleavage site for insulin-degrading enzyme (IDE) .
Enzymatic Degradation and Cleavage Reactions
α-CGRP (23-37) undergoes proteolytic processing by specific enzymes:
Insulin-Degrading Enzyme (IDE)
-
Cleavage site : IDE cleaves α-CGRP at Asn²⁶-Phe²⁷ , producing fragments α-CGRP (23-26) and α-CGRP (27-37) .
-
Mechanism : IDE recognizes β-sheet structures near the cleavage site, with Asn²⁶ forming hydrogen bonds critical for substrate binding .
-
Impact : Cleavage inactivates the peptide’s receptor-binding capacity, limiting its bioavailability .
Table 1: Enzymatic Cleavage of α-CGRP (23-37)
Enzyme | Cleavage Site | Products | Functional Outcome |
---|---|---|---|
IDE | Asn²⁶-Phe²⁷ | (23-26), (27-37) | Loss of receptor binding |
Receptor Interactions and Antagonist Activity
α-CGRP (23-37) acts as a competitive antagonist of the CGRP receptor (CGRP-R) :
Binding Mechanism
-
Target region : The C-terminal domain (residues 28–37) binds the N-terminal extracellular domain of CGRP-R, blocking full-length α-CGRP from activating the receptor .
-
Affinity : While α-CGRP (23-37) has lower binding affinity than full-length α-CGRP, it retains sufficient affinity to inhibit receptor activation .
Functional Studies
-
In vitro antagonism : α-CGRP (23-37) inhibits α-CGRP-induced vasodilation in human coronary arteries .
-
Synergy with modifications : Lipidation at position 25 (e.g., C20-diacid) enhances half-life without compromising antagonism .
Key Studies
-
Rovero et al. (1992) : Identified α-CGRP (23-37) as a potent CGRP-R antagonist, with 10-fold reduced affinity compared to α-CGRP (8-37).
-
Kim et al. (2012) : Demonstrated IDE-mediated cleavage of α-CGRP fragments, highlighting metabolic instability.
-
Supowit et al. (2005) : Linked α-CGRP deficiency to hypertension-induced organ damage, supporting therapeutic potential of stable antagonists.
Table 2: Antagonist Potency of α-CGRP Fragments
Fragment | Receptor Affinity (IC₅₀) | Half-Life (Hours) | Source |
---|---|---|---|
α-CGRP (8-37) | 3.2 nM | 0.5–1.0 | |
α-CGRP (23-37) | 32 nM | <1 | |
Lipidated (25-C20) | 8 nM | 7.3–13.7 |
Stability and Modification Strategies
To address rapid degradation, researchers have explored structural modifications:
科学的研究の応用
Alpha-calcitonin gene-related peptide (23-37) (human) has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuropeptide signaling and vascular regulation.
Medicine: Explored as a potential therapeutic agent for conditions such as migraines and cardiovascular diseases due to its vasodilatory properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
作用機序
Alpha-calcitonin gene-related peptide (23-37) (human) exerts its effects by binding to the calcitonin receptor-like receptor (CRLR) in combination with receptor activity-modifying protein 1 (RAMP1). This receptor complex activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates target proteins and induces vasodilation .
類似化合物との比較
Similar Compounds
Beta-calcitonin gene-related peptide: Another isoform of calcitonin gene-related peptide with similar but distinct physiological roles.
Adrenomedullin: A peptide with vasodilatory properties, belonging to the same family as calcitonin gene-related peptide.
Amylin: A peptide involved in glucose metabolism and also part of the calcitonin family .
Uniqueness
Alpha-calcitonin gene-related peptide (23-37) (human) is unique due to its specific sequence and potent vasodilatory effects. It is particularly significant in the context of migraine research and cardiovascular health, where it plays a crucial role in regulating vascular tone and nociception .
生物活性
Alpha-calcitonin gene-related peptide (α-CGRP) is a neuropeptide that plays a crucial role in various physiological and pathophysiological processes. The specific fragment α-CGRP (23-37) is of particular interest due to its biological activity and potential therapeutic applications. This article provides a detailed overview of the biological activity of α-CGRP (23-37), including its mechanisms of action, physiological effects, and implications for disease treatment.
Structural Characteristics:
α-CGRP is a 37-amino acid peptide derived from the calcitonin gene, with the sequence contributing to its biological functions. The fragment α-CGRP (23-37) retains significant biological activity but has a lower receptor binding affinity compared to the full-length peptide.
Mechanism of Action:
α-CGRP exerts its effects primarily through the calcitonin receptor-like receptor (CLR) in conjunction with receptor activity-modifying proteins (RAMPs). Upon binding to these receptors, α-CGRP activates intracellular signaling pathways, notably increasing cyclic adenosine monophosphate (cAMP) levels, which leads to various downstream effects such as vasodilation and modulation of neuronal excitability .
Biological Effects
-
Vasodilation:
- Potent Vasodilator: α-CGRP is recognized as one of the most potent vasodilators known, capable of inducing relaxation in vascular smooth muscle. This effect is particularly pronounced in arterioles .
- Mechanism: The vasodilatory effect is mediated through cAMP-dependent pathways, leading to the relaxation of smooth muscle cells in blood vessels .
-
Cardiovascular Protection:
- Role in Heart Function: Studies have shown that α-CGRP has protective roles in cardiovascular diseases. For instance, α-CGRP administration improves cardiac function and reduces adverse effects associated with heart failure models .
- Pathophysiological Implications: In models of transverse aortic constriction-induced heart failure, α-CGRP knock-out mice exhibited higher mortality rates and increased cardiac fibrosis compared to wild-type mice, highlighting its cardioprotective properties .
-
Neurogenic Inflammation:
- Pain Modulation: α-CGRP is released from sensory neurons and plays a significant role in pain pathways, particularly in migraine pathophysiology. Its release can enhance neurogenic inflammation by promoting vasodilation and plasma extravasation .
- Therapeutic Target: The development of CGRP antagonists has emerged as a promising strategy for migraine treatment, demonstrating the peptide's pivotal role in headache disorders .
Research Findings and Case Studies
Table 1: Summary of Key Findings on α-CGRP Biological Activity
Study | Findings |
---|---|
Nelson et al., 1990 | Demonstrated that α-CGRP elevates cAMP levels in human embryonic kidney cells, activating protein kinase A (PKA) pathways. |
Edvinsson et al., 2011 | Showed that α-CGRP contributes to cerebrovascular regulation and is implicated in migraine pathology. |
Chiba et al., 1989 | Identified that α-CGRP (8-37) acts as a competitive antagonist at CGRP receptors, providing insights into receptor binding dynamics. |
Case Study Insights:
A notable study highlighted the use of α-CGRP analogs in chronic systemic treatment models where stabilized forms of the peptide were shown to protect against cardiac dysfunction induced by pressure overload, showcasing its therapeutic potential beyond migraine treatment .
特性
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H117N21O20/c1-37(2)57(80)71(112)86-45(25-16-18-28-76)64(105)89-48(32-53(77)98)66(107)90-49(33-54(78)99)65(106)88-47(31-43-22-13-10-14-23-43)67(108)93-59(39(5)6)74(115)95-29-19-26-52(95)70(111)94-60(41(8)97)73(114)91-50(34-55(79)100)68(109)92-58(38(3)4)72(113)82-35-56(101)84-51(36-96)69(110)85-44(24-15-17-27-75)63(104)83-40(7)62(103)87-46(61(81)102)30-42-20-11-9-12-21-42/h9-14,20-23,37-41,44-52,57-60,96-97H,15-19,24-36,75-76,80H2,1-8H3,(H2,77,98)(H2,78,99)(H2,79,100)(H2,81,102)(H,82,113)(H,83,104)(H,84,101)(H,85,110)(H,86,112)(H,87,103)(H,88,106)(H,89,105)(H,90,107)(H,91,114)(H,92,109)(H,93,108)(H,94,111)/t40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLZRETWKHAQIS-FGVYJWQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H117N21O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1620.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。